N-methoxy-N-methyltetrahydrofuran-3-carboxamide synthesis pathway
N-methoxy-N-methyltetrahydrofuran-3-carboxamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of N-methoxy-N-methyltetrahydrofuran-3-carboxamide
Authored by Gemini, Senior Application Scientist
Introduction
N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally versatile intermediates in modern organic synthesis. First introduced by Steven M. Weinreb and Steven Nahm in 1981, their utility stems from their unique reactivity profile: they readily react with organometallic reagents (like Grignard or organolithium reagents) to form ketones or with hydride reagents to yield aldehydes, crucially halting the reaction at the carbonyl stage and preventing the over-addition that typically leads to alcohol formation.[1] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1]
The target molecule of this guide, N-methoxy-N-methyltetrahydrofuran-3-carboxamide, incorporates the Weinreb amide functionality onto a tetrahydrofuran (THF) scaffold. The THF ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its favorable properties as a bioisostere for other cyclic and acyclic systems and its ability to engage in hydrogen bonding. This guide provides a comprehensive overview of the synthetic pathways to this valuable building block, aimed at researchers, chemists, and professionals in drug development. We will explore the core chemical principles, compare various synthetic strategies, and provide detailed, field-proven protocols.
Retrosynthetic Analysis
The most direct and logical disconnection for N-methoxy-N-methyltetrahydrofuran-3-carboxamide is at the amide bond. This retrosynthetic approach identifies the two primary starting materials: tetrahydrofuran-3-carboxylic acid and N,O-dimethylhydroxylamine , typically used as its hydrochloride salt.
The central challenge of the synthesis, therefore, is the efficient formation of the amide bond between a carboxylic acid and the hydroxylamine derivative. This requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the nitrogen atom of N,O-dimethylhydroxylamine.
Synthetic Pathways and Mechanistic Considerations
The conversion of a carboxylic acid to a Weinreb amide is a well-established transformation, and numerous methods have been developed to achieve it.[1] The choice of method often depends on factors such as the scale of the reaction, the presence of other sensitive functional groups, cost, and the desired purity of the final product. The core of the process involves the in-situ generation of a highly reactive acylating agent from the carboxylic acid, which then readily reacts with N,O-dimethylhydroxylamine.
Below is a general workflow for this transformation.
Caption: General workflow for Weinreb amide synthesis.
Pathway 1: Activation via Peptide Coupling Reagents
This is arguably the most common, versatile, and often mildest approach for synthesizing Weinreb amides.[1] These reagents are designed to generate highly reactive intermediates in situ, minimizing harsh conditions and often preserving stereochemical integrity if chiral centers are present.[2]
Mechanism of Action: Most modern coupling reagents are based on phosphonium or aminium (uronium) salts.[3] In the presence of a non-nucleophilic base (like triethylamine or DIPEA), the coupling reagent reacts with the carboxylic acid to form a highly reactive activated ester (e.g., an OBt or OAt ester). This activated species is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine to form the desired amide. The base is crucial for neutralizing the hydrochloride salt of the amine and the acidic byproduct generated during the activation step.[3]
Common Coupling Reagents:
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic choices. They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions.[4]
-
Aminium/Uronium Salts: HATU, HBTU, and HCTU are highly efficient reagents that generate reactive OAt or OBt esters.[3] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the leaving group (HOAt), leading to faster reactions.[3]
-
Phosphonium Salts: PyBOP and PyAOP are common phosphonium-based reagents. They are known for giving clean reactions and are less prone to causing guanidinylation side reactions compared to their uronium counterparts, especially when the reagent is in excess.[3]
Caption: Mechanism using HATU as a coupling agent.
Pathway 2: Activation via Mixed Anhydrides
This method involves activating the carboxylic acid by converting it into a mixed anhydride, typically with a sulfonic acid. A notable procedure uses methanesulfonyl chloride (MsCl) in the presence of a base.[5] This approach is particularly effective for sterically hindered carboxylic acids where other methods might fail or give low yields.
Mechanism of Action: The carboxylic acid is deprotonated by a base (e.g., triethylamine). The resulting carboxylate anion attacks methanesulfonyl chloride, displacing the chloride ion to form a mixed methanesulfonic-carboxylic anhydride. This anhydride is a potent acylating agent. Subsequent addition of N,O-dimethylhydroxylamine leads to the formation of the Weinreb amide, with methanesulfonate acting as the leaving group. A key advantage is that the major byproduct, N-methoxy-N-methylmethanesulfonamide, can often be removed under vacuum.[5]
Pathway 3: Other Activating Agents
Several other reagents can be employed to activate the carboxylic acid for this transformation.
-
Phosphorus-based Reagents: Phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) have been reported as effective, low-cost activators.[6][7] These methods are often performed as one-pot procedures and demonstrate good tolerance for various functional groups.[6]
-
N,N'-Carbonyldiimidazole (CDI): CDI is a mild and effective reagent that activates the carboxylic acid by forming an acylimidazolide intermediate. This intermediate then reacts with N,O-dimethylhydroxylamine. This method is known for its simple work-up, as the byproducts are imidazole and CO₂, which are easily removed.[8]
Comparison of Synthetic Pathways
| Method | Activating Agent(s) | Key Advantages | Potential Disadvantages | Typical Yields |
| Peptide Coupling | HATU, HBTU, PyBOP, EDC/HOBt | Mild conditions, high yields, broad functional group tolerance, low racemization risk.[2][4] | High cost of reagents, byproducts can sometimes be difficult to remove (e.g., DCU from DCC).[2] | 70-95% |
| Mixed Anhydride | Methanesulfonyl Chloride (MsCl), TEA | Cost-effective, good for sterically hindered acids, simple procedure.[5] | Byproduct removal may require vacuum treatment.[5] | 60-90%[5] |
| Phosphorus-based | POCl₃ or PCl₃, Base | Inexpensive reagents, one-pot procedure, good for large-scale synthesis.[6][7] | Can be less mild than peptide coupling reagents, potential for side reactions with sensitive substrates. | 80-95%[6] |
| CDI Activation | N,N'-Carbonyldiimidazole (CDI) | Mild conditions, simple workup (gaseous and water-soluble byproducts).[8] | Acylimidazolide intermediate is less reactive than others; may be slower or require heating. | 70-90%[8] |
Detailed Experimental Protocols
The following protocols are representative procedures based on established methodologies. Researchers should always first conduct reactions on a small scale and perform appropriate safety assessments.
Protocol 1: Synthesis using HATU Coupling Reagent
This protocol is recommended for its high efficiency and mild reaction conditions, making it suitable for a wide range of substrates.
Materials:
-
Tetrahydrofuran-3-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add tetrahydrofuran-3-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and HATU (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 eq) dropwise to the stirred suspension. The mixture should become a clear solution as the reagents dissolve and react.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials, DMF, and reagent byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-methoxy-N-methyltetrahydrofuran-3-carboxamide.
Protocol 2: Synthesis using the Methanesulfonyl Chloride (Mixed Anhydride) Method
This protocol offers a cost-effective alternative, particularly for larger-scale preparations.[5]
Materials:
-
Tetrahydrofuran-3-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous THF (approx. 0.3 M).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (3.0 eq) dropwise, ensuring the temperature remains low.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. A precipitate (triethylamine hydrochloride) will form.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the final product.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents are anhydrous, as moisture will quench the activated intermediates. The quality of the coupling reagent is also critical; older reagents can degrade. Increasing the reaction time or slightly warming the mixture (e.g., to 40 °C) may improve conversion.
-
Incomplete Reaction: This may indicate insufficient activation. Ensure the correct stoichiometry of the coupling reagent and base is used. For sterically demanding substrates, switching to a more powerful coupling reagent (like HATU) or a different method (like the MsCl approach) may be necessary.
-
Byproduct Formation: When using carbodiimides like DCC, the formation of insoluble dicyclohexylurea (DCU) can complicate purification. Filtration is required to remove it. Using water-soluble EDC avoids this issue, as the corresponding urea byproduct can be removed with an aqueous wash.[4]
-
Purification Issues: The product is generally a polar molecule. A combination of ethyl acetate and hexanes is a good starting point for column chromatography. If the product is very polar, adding a small amount of methanol to the eluent system may be required.
Safety Considerations
-
Coupling Reagents: Many coupling reagents (e.g., HATU, PyBOP) are irritants and should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Organic bases like DIPEA and triethylamine are corrosive and flammable. They should be handled in a fume hood.
-
Solvents: Anhydrous solvents like DMF and THF have specific hazards. DMF is a reproductive toxin, and THF can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvents from a sealed bottle.
-
Reagents for Activation: Reagents like methanesulfonyl chloride, phosphorus oxychloride, and thionyl chloride are highly corrosive, toxic, and react violently with water. They must be handled with extreme caution in a well-ventilated fume hood.
By understanding the underlying mechanisms and carefully selecting the appropriate synthetic pathway, researchers can reliably and efficiently synthesize N-methoxy-N-methyltetrahydrofuran-3-carboxamide, a valuable building block for further chemical exploration.
References
-
Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. Available from: [Link]
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Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. Available from: [Link]
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Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available from: [Link]
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Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available from: [Link]
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Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available from: [Link]
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Wikipedia. (n.d.). Weinreb ketone synthesis. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Available from: [Link]
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Loidolt, M., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry. Available from: [Link]
- Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
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ResearchGate. (n.d.). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. Available from: [Link]
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